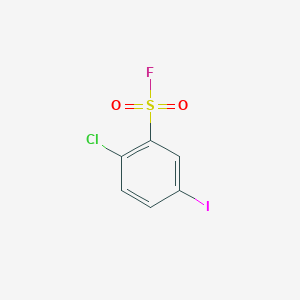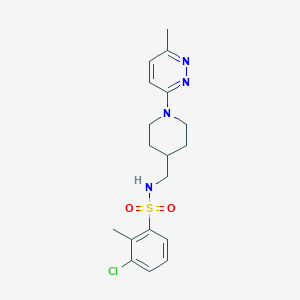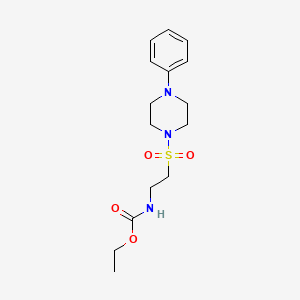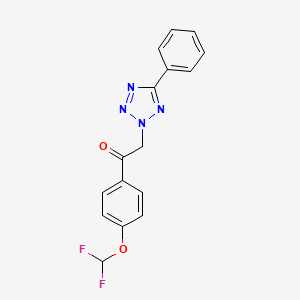
2-Chloro-5-iodobenzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-iodobenzenesulfonyl fluoride is a chemical compound with the molecular formula C6H3ClFIO2S . It is a derivative of benzenesulfonyl fluoride, which is a type of sulfonyl fluoride .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves fluorosulfonylation . Fluorosulfonyl radicals have emerged as a concise and efficient approach for producing sulfonyl fluorides . In a copper-free Sandmeyer-type fluorosulfonylation reaction, aryldiazonium salts are transformed into sulfonyl fluorides .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with chlorine, iodine, and a sulfonyl fluoride group . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
Sulfonyl fluorides, including this compound, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They can participate in a variety of chemical reactions, including fluorosulfonylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its molecular weight is 320.51 . More detailed properties such as melting point, boiling point, solubility, and spectral data can be obtained through experimental measurements .Applications De Recherche Scientifique
Fluorination of Aliphatic C-H Bonds
2-Chloro-5-iodobenzenesulfonyl fluoride has been explored in the context of fluorinating aliphatic C-H bonds. A manganese catalyst facilitates the transfer of fluoride to a range of hydrocarbons, leveraging a hypervalent iodine-based oxidant. This approach introduces fluorine into inert hydrocarbons under mild conditions, showcasing the growing importance of fluorinated organic compounds in drug development and other fields. The process yields selective fluorination at previously inaccessible sites, demonstrating the compound's role in advancing fluorination techniques (Liu et al., 2012).
Removal of Halogen Anions from Aqueous Solutions
Layered double hydroxides (LDHs) and their applications in removing various halogen anions, including fluorine and iodine species, from aqueous solutions, indicate potential uses of this compound in environmental remediation. These substances, through processes like anion exchange and surface adsorption, significantly reduce the concentration of target anions, highlighting the importance of such compounds in treating contaminated water (Theiss et al., 2014).
Synthesis of Fluorinated Compounds
The compound plays a crucial role in the synthesis of ethenesulfonyl fluoride (ESF), a precursor for various fluorinated compounds. A two-step, on-water procedure outlines the efficient production of ESF, demonstrating the practicality and scalability of synthesizing fluorinated intermediates, which are pivotal in organic and medicinal chemistry (Zheng et al., 2016).
Photocatalytic Fluorination
Photocatalytic fluorination of unactivated C-H bonds represents another innovative application. This process, leveraging the compound's fluorination capabilities, enables the direct introduction of fluorine atoms into complex organic molecules. Such advancements are critical for the development of new drugs and radiotracers for positron emission tomography imaging, showcasing the compound's significant impact on pharmaceutical research (Halperin et al., 2014).
Reactivity with Halohydrocarbons
Research into the reactivity of iodoperfluoro-3-oxaundecylsulfonyl fluoride with halohydrocarbons through organometallic intermediates highlights potential applications in synthesizing various fluorosulfonates. These reactions yield derivatives with diverse functional groups, underscoring the versatility of this compound in facilitating the synthesis of complex fluorinated molecules (Omotowa et al., 1999).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions of research on 2-Chloro-5-iodobenzenesulfonyl fluoride and similar compounds could involve exploring their potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science . Further studies could also focus on improving the synthesis methods and understanding the mechanisms of their reactions .
Propriétés
IUPAC Name |
2-chloro-5-iodobenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFIO2S/c7-5-2-1-4(9)3-6(5)12(8,10)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOATUJOXBVESKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)S(=O)(=O)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFIO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2592834.png)

![3-Benzylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2592837.png)
![2-(4-fluorophenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]butanamide](/img/structure/B2592838.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)
![3-(3,4-dimethoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2592841.png)




![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2592851.png)
![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2592853.png)

![2-cinnamamido-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2592857.png)